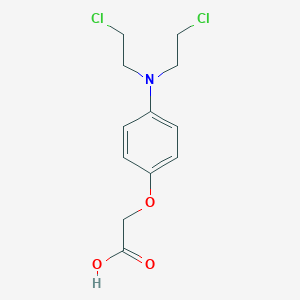
3,5-Dimethyl-1-benzofuran-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-benzofuran-2-carboxylic acid (3,5-DMBCA) is a compound found in various plants and fungi. It is a naturally occurring compound that has been studied for its potential medicinal properties. 3,5-DMBCA is a benzofuran derivative that has been used as a starting material in the synthesis of various other compounds. It has also been studied for its potential application in the treatment of various diseases and conditions.
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
Benzofuran-Verbindungen haben starke Antitumor-Aktivitäten gezeigt . Beispielsweise haben einige substituierte Benzofurane signifikante wachstumshemmende Wirkungen auf verschiedene Arten von Krebszellen gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Krebsmedikamente .
Antibakterielle Eigenschaften
Benzofuran-Derivate zeigen auch antibakterielle Eigenschaften . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Antibiotika hin, insbesondere da die Resistenz gegen bestehende Antibiotika eine globale Gesundheitsherausforderung darstellt .
Antioxidative Wirkungen
Es wurde festgestellt, dass diese Verbindungen antioxidative Aktivitäten besitzen . Dies könnte sie nützlich machen bei der Behandlung von Krankheiten, die durch oxidativen Stress verursacht werden, wie z. B. neurodegenerative Erkrankungen, Herz-Kreislauf-Erkrankungen und bestimmte Krebsarten .
Antiviren-Anwendungen
Benzofuran-Verbindungen haben antivirale Aktivitäten gezeigt . Beispielsweise hat eine neuartige makrocyclische Benzofuran-Verbindung eine antivirale Aktivität gegen das Hepatitis-C-Virus gezeigt . Dies deutet auf mögliche Anwendungen bei der Entwicklung antiviraler Medikamente hin
Zukünftige Richtungen
Benzofuran compounds, including 3,5-Dimethyl-1-benzofuran-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing promising compounds with target therapy potentials and little side effects .
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a manner that modulates their function, leading to their observed biological activities . For instance, some benzofuran derivatives have been found to inhibit the growth of various types of cancer cells .
Biochemical Pathways
These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication, among others .
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that the compound may have effects such as inhibiting cell growth, modulating oxidative stress responses, and inhibiting viral replication .
Biochemische Analyse
Cellular Effects
Benzofuran compounds have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITKJMOBBHFQBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16817-32-6 |
Source


|
| Record name | 3,5-Dimethyl-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16817-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

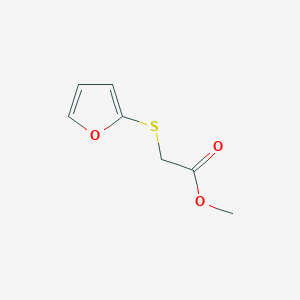
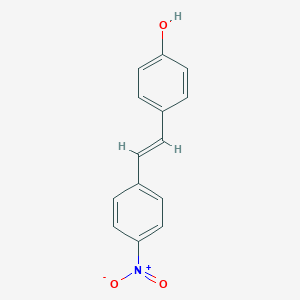
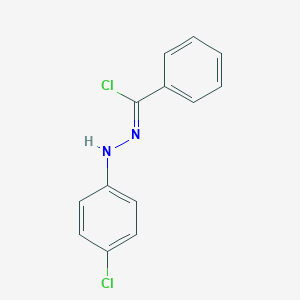
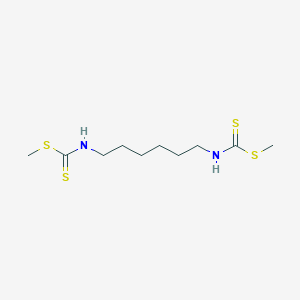


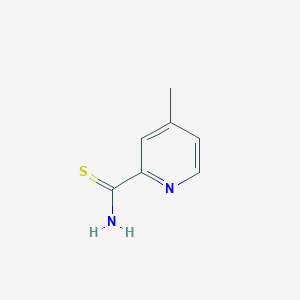

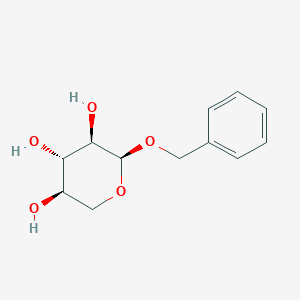

![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
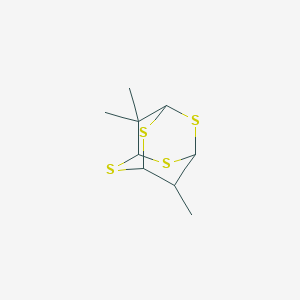
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
